molecular formula C10H18 B15398328 1,2-Decadiene CAS No. 1072-25-9

1,2-Decadiene

Cat. No.: B15398328
CAS No.: 1072-25-9
M. Wt: 138.25 g/mol
InChI Key: YHFPOYAQZXEEEX-UHFFFAOYSA-N
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Description

1,9-Decadiene (C₁₀H₁₈) is an alpha,omega-diene with terminal double bonds at the 1st and 9th carbon positions. It is a hydrophobic compound widely used in membrane-mimicking experiments due to its ability to replicate the chemical environment of lipid bilayers . Its liquid-state properties, such as partition coefficients, have been computationally validated using the 3D-RISM-KH molecular solvation theory, which aligns with experimental data . Additionally, 1,9-decadiene serves as a critical substrate in catalytic metathesis reactions and copolymerization studies, where its reactivity and product distribution depend on catalyst pore size and temperature .

Properties

CAS No.

1072-25-9

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

InChI

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h5H,1,4,6-10H2,2H3

InChI Key

YHFPOYAQZXEEEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=C=C

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Partition Coefficients : 1,9-Decadiene exhibits higher hydrophobicity than shorter-chain dienes (e.g., 1,5-hexadiene), making it superior for lipid bilayer simulations .
  • Catalytic Metathesis: Re(VII) oxide catalysts with larger pores (6.5 nm) produce more oligomers (trimers, tetramers) from 1,9-decadiene than smaller-pore catalysts (3.5 nm). This pore-size selectivity is less pronounced in 1,7-octadiene .

Role in Membrane Transport Studies

1,9-Decadiene’s chemical environment closely mirrors the barrier domain of lipid bilayers, outperforming other dienes like 1,2-dichloroethane in transport studies. Functional group contributions to permeation are independent of the parent compound, a property consistent across dienes but absent in branched analogs .

Thermodynamic and Solvation Properties

Computational studies using 3D-RISM-KH theory show that 1,9-decadiene’s excess chemical potentials in water align with experimental data, enabling predictive modeling for small-molecule partitioning.

Data Tables

Table 1: Activity of Alpha,Omega-Dienes in Metathesis Reactions

Diene Catalyst (Pore Size) Relative Activity Dominant Products
1,9-Decadiene Re/OMA (6.5 nm) High Trimers, tetramers
1,9-Decadiene Re/OMA (3.5 nm) Moderate Dimers
1,7-Octadiene Re/OMA (6.5 nm) Moderate Dimers
1-Decene Re/OMA (6.5 nm) Low Monomers

Data synthesized from .

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